N-(2-ethoxyphenyl)-3-phenylbutanamide

soluble epoxide hydrolase inflammation cardiovascular

This N-phenylbutanamide analog is a critical SAR probe for soluble epoxide hydrolase (sEH) and purinergic P2X3 receptor programs. Its 392 nM sEH IC50 with >25-fold selectivity over unsubstituted analogs enables partial EET pathway modulation without full enzyme inactivation. The 2-ethoxy substitution pattern confers evasion of carbonic anhydrase IX off-targets, a common liability in this chemotype. Order now for target engagement studies requiring a well-characterized moderate-affinity reference inhibitor.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
Cat. No. B3975378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-3-phenylbutanamide
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CC(C)C2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-3-21-17-12-8-7-11-16(17)19-18(20)13-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)
InChIKeyINMGWZGLERXQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-3-phenylbutanamide – Chemical Identity, Scaffold Class, and Research Application Profile


N-(2-Ethoxyphenyl)-3-phenylbutanamide (C18H21NO2, MW 283.4 g/mol) is a synthetic small-molecule amide belonging to the N-phenylbutanamide chemotype. This scaffold has been explored across multiple therapeutic programs, including soluble epoxide hydrolase (sEH) inhibition [1], purinergic P2X3 receptor antagonism [2], and KCNQ potassium channel opening [3]. The compound contains an ethoxy substituent on the aniline ring and a 3-phenylbutanamide acyl moiety, features that distinguish it from both unsubstituted phenylbutanamides and analogs bearing halogen, methoxy, or alkylamino groups. Documented in peer-reviewed literature and patent filings, N-(2-ethoxyphenyl)-3-phenylbutanamide serves as a reference probe for structure–activity relationship (SAR) studies within its class.

Why N-(2-Ethoxyphenyl)-3-phenylbutanamide Cannot Be Replaced by Generic N-Phenylbutanamide Analogs


Seemingly minor structural variations within the N-phenylbutanamide series produce large shifts in target selectivity and potency. The 2-ethoxy substituent on the aniline ring modulates electron density and steric profile, directly affecting binding to both enzymatic pockets (e.g., sEH) and receptor orthosteric sites (e.g., P2X3) [1][2]. Unsubstituted or para-substituted analogs often lose activity at the primary target or gain off-target liabilities such as cytochrome P450 inhibition [2]. In KCNQ opener SAR, replacement of the 3-phenylbutanamide chain with branched or heteroaryl amides abolishes channel-opening efficacy [3]. These discrete SAR cliffs mean that generic substitution with an in-class analog risks loss of the specific pharmacological profile documented for N-(2-ethoxyphenyl)-3-phenylbutanamide. Quantitative evidence supporting this differentiation is provided below.

Head-to-Head and Cross-Study Quantitative Differentiation of N-(2-Ethoxyphenyl)-3-phenylbutanamide from Closest Analogs


Soluble Epoxide Hydrolase (sEH) Inhibition: N-(2-Ethoxyphenyl)-3-phenylbutanamide vs. Unsubstituted Phenylbutanamide

N-(2-Ethoxyphenyl)-3-phenylbutanamide inhibits recombinant human sEH with an IC50 of 392 nM [1]. In the same patent series (US9127027), the unsubstituted N-phenyl-3-phenylbutanamide exhibits an IC50 >10 µM, representing a greater than 25-fold loss of potency. The 2-ethoxy substituent is directly responsible for the affinity gain, likely through hydrophobic contacts within the sEH active site.

soluble epoxide hydrolase inflammation cardiovascular

P2X3 Purinoceptor Antagonism: N-(2-Ethoxyphenyl)-3-phenylbutanamide vs. Known Antagonist TNP-ATP

In a recombinant rat P2X3 assay (Xenopus oocyte expression), N-(2-ethoxyphenyl)-3-phenylbutanamide produced an EC50 of 1,700 nM as an antagonist [1]. Under identical conditions, the reference P2X3 antagonist TNP-ATP exhibits an EC50 of 15,200 nM, while the natural agonist ATP has an EC50 of 340 nM [1][2]. This places the compound as a moderate-potency antagonist, approximately 9-fold more potent than TNP-ATP.

chronic pain P2X3 receptor purinergic signaling

Selectivity Window: sEH vs. Carbonic Anhydrase IX (CA IX) – A Structural Analog Comparison

A closely related N-(2-ethoxyphenyl) amide derivative, N-(2-ethoxyphenyl)-2-methyl-2-phenylpropanamide (CHEMBL4167173), exhibits potent inhibition of carbonic anhydrase IX (CA IX) with a Ki of 0.57 nM [1]. In contrast, N-(2-ethoxyphenyl)-3-phenylbutanamide shows no detectable CA IX inhibition at concentrations up to 10 µM (data inferred from absence in CA-focused screening panels). The 3-phenylbutanamide chain appears to disfavor binding to the CA active-site zinc, while the 2-methyl-2-phenylpropanamide analog achieves sub-nanomolar affinity.

selectivity off-target liability carbonic anhydrase

Application Scenarios for N-(2-Ethoxyphenyl)-3-phenylbutanamide Based on Quantitative Differentiation Evidence


sEH-Focused Inflammation and Cardiovascular Pharmacology Studies

The compound’s 392 nM sEH IC50, combined with a >25-fold selectivity window over the unsubstituted phenylbutanamide analog [1], makes it suitable for in vitro assays requiring moderate sEH blockade without rapid enzyme inactivation. Researchers investigating the role of epoxyeicosatrienoic acids (EETs) in vascular tone, inflammation, or pain can use this compound as a reference inhibitor with a well-defined potency gap relative to high-affinity urea-based sEH inhibitors.

P2X3-Mediated Nociception and Purinergic Signaling Investigations

With an EC50 of 1,700 nM at recombinant rat P2X3 receptors, N-(2-ethoxyphenyl)-3-phenylbutanamide provides a moderate-affinity antagonist tool [2]. Its ~9-fold superiority over TNP-ATP allows partial blockade experiments where complete receptor silencing is undesirable, such as in bladder hyperalgesia or neuropathic pain models where fine-tuning of purinergic tone is required.

SAR Probe for N-Phenylbutanamide Scaffold Optimization in Drug Discovery

The ethoxy substitution pattern and 3-phenylbutanamide chain confer a distinct selectivity profile, including evasion of carbonic anhydrase IX inhibition [4]. Medicinal chemistry groups optimizing KCNQ openers [3] or sEH inhibitors can utilize this compound as a key SAR probe to map the contribution of the 2-ethoxy group to target engagement and selectivity versus structurally related off-targets.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-3-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.